VIM-2 over NDM-1 Selectivity: A ~10-Fold Differential in Biochemical IC₅₀ Assays
VIM-2-IN-1 (1dj) demonstrates a ~10-fold selectivity for VIM-2 over NDM-1 when evaluated in the same biochemical assay platform within a single published study [1]. The IC₅₀ against VIM-2 was determined as 23 µM, while the IC₅₀ against NDM-1 was 231 µM, yielding a selectivity ratio of 10.0 [1]. This differential is meaningful because many MBL-targeted inhibitors exhibit either inverted selectivity (more potent against NDM-1) or non-selective pan-inhibition, whereas VIM-2-IN-1 provides a distinct VIM-2-preferring profile that can be exploited in experiments requiring preferential VIM-2 engagement.
| Evidence Dimension | Enzyme inhibition selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | VIM-2 IC₅₀ = 23 µM; NDM-1 IC₅₀ = 231 µM |
| Comparator Or Baseline | NDM-1 (New Delhi metallo-β-lactamase) tested under identical assay conditions |
| Quantified Difference | Selectivity ratio (NDM-1 IC₅₀ / VIM-2 IC₅₀) = 10.0 (~10-fold preferential inhibition of VIM-2) |
| Conditions | Biochemical enzyme inhibition assay against purified recombinant MBLs VIM-2, NDM-1, and GIM-1; exact substrate and buffer conditions as described in Muhammad et al. (2020) |
Why This Matters
A 10-fold selectivity window enables researchers to use VIM-2-IN-1 as a VIM-2-preferring probe in mixed-MBL experimental systems, reducing confounding pharmacological effects from NDM-1 co-inhibition that plague pan-MBL inhibitors.
- [1] Muhammad Z, Skagseth S, Boomgaren M, Akhter S, Frøhlich C, Ismael A, Christopeit T, Bayer A, Leiros HS. Structural studies of triazole inhibitors with promising inhibitor effects against antibiotic resistance metallo-β-lactamases. Bioorg Med Chem. 2020;28:115598. DOI: 10.1016/j.bmc.2020.115598 View Source
